4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine
Overview
Description
4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and material science. The presence of both a nitro group and a methyl group on the pyrrolo[3,2-c]pyridine scaffold imparts distinct chemical reactivity and biological activity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common method includes the nitration of 4-methylpyridine followed by cyclization. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration step. The cyclization step may involve the use of catalysts and specific temperature conditions to ensure the formation of the desired pyrrolo[3,2-c]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade reagents and solvents, along with stringent purification techniques, ensures the consistent production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methyl group can participate in electrophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.
Major Products
Reduction: 4-methyl-3-amino-1H-pyrrolo[3,2-c]pyridine.
Substitution: Various substituted derivatives depending on the reagent used.
Oxidation: 4-carboxy-3-nitro-1H-pyrrolo[3,2-c]pyridine.
Scientific Research Applications
4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The biological activity of 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to cytotoxic effects. The compound may also inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-nitro-1H-pyrrolo[3,4-c]pyridine
- 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
- 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine
Uniqueness
4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific arrangement of the nitro and methyl groups, which influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .
Properties
IUPAC Name |
4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-8-6(2-3-9-5)10-4-7(8)11(12)13/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVSWDAPHDUXLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C(=CN2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268720 | |
Record name | 4-Methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201268720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-83-5 | |
Record name | 4-Methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201268720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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